Cas no 1816997-27-9 (Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate)
![Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate structure](https://ja.kuujia.com/scimg/cas/1816997-27-9x500.png)
Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate 化学的及び物理的性質
名前と識別子
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- A936404
- Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate
- diethyl-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate
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- インチ: 1S/C30H33BO6/c1-7-34-27(32)22-13-9-20(10-14-22)24-17-25(21-11-15-23(16-12-21)28(33)35-8-2)19-26(18-24)31-36-29(3,4)30(5,6)37-31/h9-19H,7-8H2,1-6H3
- InChIKey: DZRCRBYKLRNICF-UHFFFAOYSA-N
- SMILES: O1B(C2C=C(C3C=CC(C(=O)OCC)=CC=3)C=C(C3C=CC(C(=O)OCC)=CC=3)C=2)OC(C)(C)C1(C)C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 37
- 回転可能化学結合数: 9
- 複雑さ: 719
- トポロジー分子極性表面積: 71.1
Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1809185-5g |
Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate |
1816997-27-9 | 98% | 5g |
$510.0 | 2024-07-28 | |
Ambeed | A1809185-10g |
Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate |
1816997-27-9 | 98% | 10g |
$866.0 | 2024-07-28 | |
Ambeed | A1809185-1g |
Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate |
1816997-27-9 | 98% | 1g |
$146.0 | 2024-07-28 | |
Ambeed | A1809185-250mg |
Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate |
1816997-27-9 | 98% | 250mg |
$54.0 | 2024-07-28 |
Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate 関連文献
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylateに関する追加情報
Introduction to Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate (CAS No. 1816997-27-9)
Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 1816997-27-9, is a key intermediate in the synthesis of complex molecules with potential applications in drug development and material science. The unique structure of this compound, featuring a [1,1':3',1''-terphenyl] core and functionalized with diethyl dicarboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl groups, makes it a versatile building block for various synthetic transformations.
The< strong>[1,1':3',1''-terphenyl] moiety is particularly noteworthy due to its rigid planar structure and extended π-conjugation system. This feature not only enhances the stability of the compound but also allows for its utility in constructing more complex molecular architectures. The presence of the diethyl dicarboxylate group provides additional reactivity, enabling further functionalization through ester hydrolysis or transesterification reactions. These characteristics make Diethyl 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate a valuable asset in synthetic organic chemistry.
The< strong>4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl group is another critical feature of this compound. Boron-containing heterocycles have been extensively studied for their role in cross-coupling reactions, which are fundamental to modern synthetic chemistry. Specifically, the boronic acid functionality derived from this group can participate in Suzuki-Miyaura couplings to form carbon-carbon bonds with remarkable efficiency and selectivity. This reactivity has been leveraged in the development of novel pharmaceuticals and advanced materials.
In recent years,there has been a surge in research focused on developing new methodologies for constructing complex molecular frameworks using palladium-catalyzed cross-coupling reactions. Diethyl 5'-(4,4,5,5-tetramethyl-l,3,2-dioxaborolanyl)-[l,l':3',l''-terphenyl]-4,4''-dicarboxylate has emerged as a crucial intermediate in these efforts. Its ability to undergo facile coupling reactions with various aryl halides and heteroaryl compounds has enabled the synthesis of intricate polycyclic systems with potential applications in medicinal chemistry.
The pharmaceutical industry has been particularly keen on exploring new molecular entities derived from terphenyl scaffolds due to their structural rigidity and tunable electronic properties. These properties are often conducive to binding to biological targets with high affinity and selectivity. The incorporation of functional groups such as< strong>diethyl dicarboxylate into these systems allows for further modulation of their pharmacological profiles. For instance,the carboxylic acid moieties can be used to form amide or ester linkages with other bioactive molecules,potentially leading to the discovery of new therapeutic agents.
Beyond pharmaceutical applications,Diethyl 5'-(4,4,5,5-tetramethyl-l,3,2-dioxaborolanyl)-[l,l':3',l''-terphenyl]-4,4''-dicarboxylate has shown promise in the field of materials science. Its rigid terphenyl core and boronic acid functionality make it an excellent candidate for designing organic semiconductors and light-emitting diodes (OLEDs). These materials are increasingly important in the development of next-generation electronic devices due to their high charge carrier mobility and excellent optoelectronic properties.
The synthesis of this compound involves multiple steps,each requiring careful optimization to ensure high yield and purity。The introduction of the< strong>[l,l':3',l''-terphenyl] moiety typically begins with a palladium-catalyzed coupling reaction between two aromatic precursors。Subsequent functionalization with the< strong>diethyl dicarboxylate group is achieved through esterification or transesterification reactions。Finally،the incorporation of the< strong>4,4,5,5-tetramethyl-l,3،2-dioxaborolanyl group is carried out via lithiation-borylation or direct borylation reactions。
In conclusion،Diethyl 5'-(4،4،5،5-tetramethyl-l,3،2-dioxaborolanyl)-[l,l':3',l''-terphenyl]-4,4''-dicarboxylate (CAS No. 1816997-27-9) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications。Its unique structural features and reactivity make it a valuable intermediate for constructing complex molecular architectures through cross-coupling reactions。As research continues to advance our understanding of organic synthesis and molecular design،this compound is likely to play an increasingly important role in the development of novel drugs and advanced materials。
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